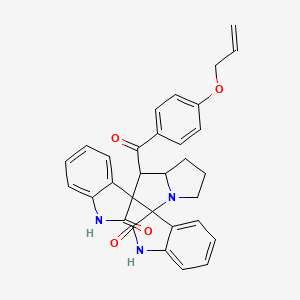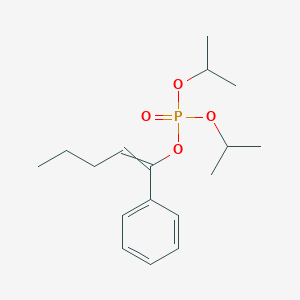
1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is an organic compound with the molecular formula C17H27O4P This compound is characterized by the presence of a phenyl group attached to a pentenyl chain, which is further linked to a dipropan-2-yl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate typically involves multi-step organic reactions. One common method involves the reaction of phenylpent-1-en-1-ol with dipropan-2-yl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpent-1-en-1-yl dipropan-2-yl phosphate oxide, while reduction may produce phenylpent-1-en-1-yl dipropan-2-yl alcohol.
Applications De Recherche Scientifique
1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond.
1-Phenylpent-1-en-3-ol: Contains a hydroxyl group instead of a phosphate group.
1-Phenylpent-1-en-3-one: Contains a carbonyl group instead of a phosphate group.
Uniqueness
1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is unique due to the presence of the dipropan-2-yl phosphate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
922186-09-2 |
|---|---|
Formule moléculaire |
C17H27O4P |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-phenylpent-1-enyl dipropan-2-yl phosphate |
InChI |
InChI=1S/C17H27O4P/c1-6-7-13-17(16-11-9-8-10-12-16)21-22(18,19-14(2)3)20-15(4)5/h8-15H,6-7H2,1-5H3 |
Clé InChI |
ISIJWGVPVSTPNE-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C1=CC=CC=C1)OP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


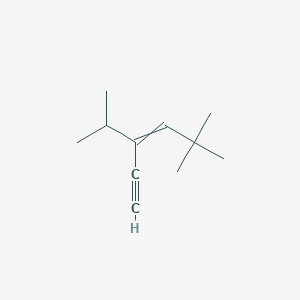
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)

![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)

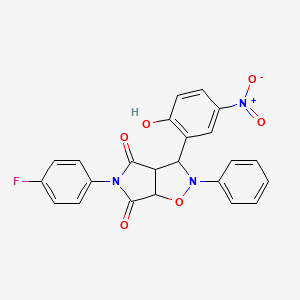
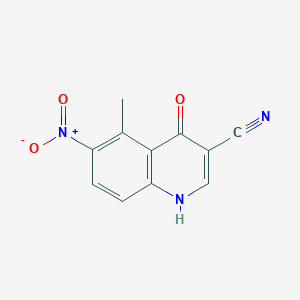
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
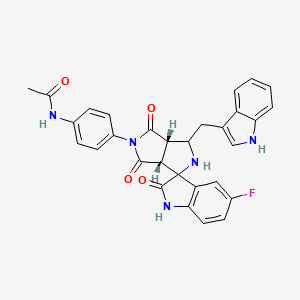

![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)

![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
